N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

DPP-IV inhibition Neprilysin inhibition Multi-target profiling

Procure this exact heterocycle to leverage its unique six-membered tetrahydropyrimidine core, which offers a distinct conformational and electronic profile versus five-membered imidazolidine analogs. Quantified inhibition benchmarks (DPP-IV: 82.78%, Neprilysin: 84.72% at 20 mg/mL) enable direct SAR studies for metabolic and cardiovascular targets. It is a proven lopinavir intermediate and enables transition-metal-free (4+2) cycloaddition to build diverse pyridazine libraries. This precise scaffold is essential for replicating documented multi-target activity.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 36982-81-7
Cat. No. B1317217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide
CAS36982-81-7
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)NC#N
InChIInChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9)
InChIKeyFQNUERSUODWVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide (36982-81-7) – Procurement & Technical Baseline for a Cyanoimino Heterocycle


N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide (CAS 36982-81-7, IUPAC: 1,4,5,6-tetrahydropyrimidin-2-ylcyanamide) is a heterocyclic compound with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol . It features a saturated six-membered tetrahydropyrimidine ring conjugated to a cyanoimino (N-cyano) functional group . This core structure places it within a broader class of cyanoimino heterocycles, which have been exploited as key intermediates in the synthesis of antiretroviral drugs and as active scaffolds in various enzyme inhibition contexts, including dipeptidyl peptidase-IV (DPP-IV), neprilysin, and tumor necrosis factor-α converting enzyme (TACE) [1].

Why N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide Cannot Be Substituted with a Generic Cyanoimino Analog


Procurement of a generic cyanoiminoimidazolidine or a substituted tetrahydropyrimidinone cannot guarantee the specific pharmacological profile of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide. The saturated six-membered ring of this compound provides a distinct conformational and electronic environment compared to the five-membered imidazolidine ring found in many neonicotinoid-like cyanoimino compounds [1]. Furthermore, the absence of additional substituents on the tetrahydropyrimidine ring means its biological activity is solely a function of the core heterocycle, a property that is highly sensitive to even minor structural modifications [2]. As the quantitative evidence below demonstrates, this exact core yields a unique pattern of multi-target enzyme inhibition (DPP-IV, Neprilysin, TACE) that is not easily predicted by class membership alone.

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide: Quantitative Differentiation Evidence for Scientific Procurement


Multi-Target Inhibition Profile of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide vs. Enzyme Class

In a standardized in vitro screening panel, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide demonstrated a unique multi-target inhibition profile. At a concentration of 20 mg/mL, it inhibited Dipeptidylpeptidase-IV (DPP-IV) activity by 82.78% (± 1.55%) and Neprilysin activity by 84.72% (± 1.14%) [1]. This dual inhibition of key proteases relevant to metabolic and cardiovascular diseases is not a universal feature of cyanoimino heterocycles. While specific comparative data for this compound against a named analog in the exact same assay is not available, the observed potency across two distinct enzyme targets (DPP-IV and Neprilysin) provides a quantifiable basis for selection when screening for multi-target activity [1].

DPP-IV inhibition Neprilysin inhibition Multi-target profiling

Anti-Inflammatory Potential of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide via TACE Inhibition

The compound was screened for its ability to inhibit Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), a validated anti-inflammatory target. At a concentration of 100 mg/mL, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide inhibited TACE activity by 50.79% (± 2.24%) [1]. This provides a quantitative anchor point for its activity in an inflammation-relevant assay.

TACE inhibition Anti-inflammatory ADAM17

Role as a Versatile Synthetic Intermediate for Complex Drug Molecules

The tetrahydropyrimidin-2(1H)-ylidene core serves as a critical building block in the synthesis of complex pharmaceuticals, most notably the antiretroviral drug lopinavir, a key component of HIV therapy . The ability of this specific core to undergo further functionalization via transition-metal-free (4 + 2) cycloaddition reactions to yield 1,4,5,6-tetrahydropyridazines and pyridazines distinguishes it from less reactive analogs and makes it a strategic choice for medicinal chemistry campaigns . This is a key differentiator for procurement over other cyanoimino compounds that are primarily studied as end-point bioactive agents.

Synthetic Intermediate Antiviral Lopinavir

N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide: Validated Application Scenarios for R&D and Industrial Use


Screening for Multi-Target DPP-IV and Neprilysin Inhibitors

This compound is a suitable candidate for screening cascades focused on metabolic and cardiovascular diseases where dual inhibition of DPP-IV and Neprilysin is a desired phenotype. Its quantified inhibition values (82.78% for DPP-IV and 84.72% for Neprilysin at 20 mg/mL) provide a benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Scaffold for Developing Modest TACE/ADAM17 Inhibitors

Given its documented inhibition of TACE (50.79% at 100 mg/mL), N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can serve as a starting scaffold for medicinal chemistry programs targeting inflammation and cancer metastasis [1]. The availability of this quantitative data point allows researchers to evaluate the scaffold's baseline activity and potential for optimization.

Key Intermediate in the Synthesis of Antiviral and Heterocyclic Libraries

This is the compound's most established application. It is a proven intermediate in the synthesis of lopinavir, a widely used antiretroviral drug, and can be employed in transition-metal-free (4 + 2) cycloadditions to generate diverse 1,4,5,6-tetrahydropyridazine and pyridazine libraries . This makes it a strategic procurement item for medicinal chemists involved in antiviral drug development and diversity-oriented synthesis.

Quote Request

Request a Quote for N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.